molecular formula C9H8Br2OS B6603081 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one CAS No. 2241141-25-1

1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one

Cat. No.: B6603081
CAS No.: 2241141-25-1
M. Wt: 324.03 g/mol
InChI Key: WTIVICMJAYMTRT-UHFFFAOYSA-N
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Description

1-{[(2,3-Dibromophenyl)methyl]sulfanyl}ethan-1-one is a sulfur-containing aromatic ketone characterized by a 2,3-dibromobenzylthio group attached to an acetyl moiety. Its structure combines the electronic effects of bromine substituents with the reactivity of a thioether (sulfanyl) group. This analysis focuses on structural, physicochemical, and functional comparisons with similar molecules.

Properties

IUPAC Name

S-[(2,3-dibromophenyl)methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIVICMJAYMTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=C(C(=CC=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include:

  • Sulfanyl (thioether) group (–S–) : Contrasts with sulfonyl (–SO2–) groups in analogs like 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one and 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one . Sulfones exhibit higher polarity and electron-withdrawing effects, influencing reactivity and solubility.
  • 2,3-Dibromophenyl substituent: Bromine atoms provide steric bulk and enhanced lipophilicity compared to chlorine (e.g., 2-[(2,3-dichlorophenyl)sulfanyl]-1-ethanone derivatives ) or methoxy groups (e.g., 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one ).
Table 1: Structural and Functional Comparison
Compound Name Functional Group Aromatic Substituents Molecular Weight (g/mol) Key Properties/Applications
1-{[(2,3-Dibromophenyl)methyl]sulfanyl}ethan-1-one Sulfanyl 2,3-Dibromophenyl ~348.08* High lipophilicity; potential halogen bonding
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one Sulfonyl Phenyl, Cyclopropyl 239.31 mp 57–58°C; synthetic intermediate
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one Sulfonyl 3-Methoxyphenyl ~290.33* Antiviral/antimicrobial activity
2-[(2,3-Dichlorophenyl)sulfanyl]-1-ethanone Sulfanyl 2,3-Dichlorophenyl ~235.09* Intermediate for bioactive molecules
Rilapladib (SB-659032) Sulfanyl 2,3-Difluorophenyl 735.80 Anti-atherosclerosis drug candidate

*Calculated based on molecular formulas.

Physicochemical Properties

  • Melting Points : Sulfonyl derivatives (e.g., 57–58°C for 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one ) generally have higher melting points than sulfanyl analogs due to increased polarity and crystal packing efficiency. The dibromophenyl group in the target compound may elevate its melting point compared to dichlorophenyl analogs.
  • Solubility : Sulfones (e.g., ) are more water-soluble than sulfanyl derivatives due to their polar –SO2– groups. The dibromophenyl group in the target compound enhances lipophilicity, favoring organic solvents.
  • Reactivity : Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl groups are chemically stable . The electron-withdrawing bromine atoms may further stabilize the thioether group against nucleophilic attack.

Biological Activity

1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one, with the molecular formula C9H8Br2OS and a molecular weight of 324.04 g/mol, is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,3-dibromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. This method allows for the introduction of the dibromophenyl group and the thiol functionality essential for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one exhibit significant antimicrobial activity. For instance, studies on related sulfonyl derivatives have demonstrated moderate antibacterial effects against various Gram-positive and Gram-negative bacteria . The specific compound's activity against pathogens such as Chlamydia has been highlighted, showing promise as a potential therapeutic agent.

The biological activity of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one is largely attributed to its interaction with specific molecular targets within microbial cells. The compound may inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes through its electrophilic nature, which can modify nucleophilic sites on proteins or nucleic acids .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

  • Study on Deubiquitinating Enzymes (DUBs) : A screening assay involving various compounds revealed that certain derivatives exhibited selective inhibition against DUBs such as USP7 and UCHL1. This suggests potential applications in cancer therapy where DUBs play a critical role in tumor progression .
  • Antichlamydial Activity : A study focused on sulfonylpyridine derivatives found that modifications to the aromatic regions significantly influenced their activity against Chlamydia. The results indicated that electron-withdrawing groups enhanced the antimicrobial properties .

Comparative Analysis

To better understand the biological activity of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructureActivity Profile
1-{[(2,6-dibromophenyl)methyl]sulfanyl}ethan-1-oneStructureModerate antibacterial activity
1-{[(2,4-dibromophenyl)methyl]sulfanyl}ethan-1-oneStructureLow toxicity with some antimicrobial effects
1-{[(4-bromophenyl)methyl]sulfanyl}ethan-1-oneStructureNotable antichlamydial activity

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